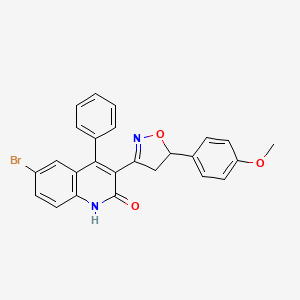
6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C25H19BrN2O3 and its molecular weight is 475.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a bromo group and an isoxazole moiety. Its molecular formula is C22H19BrN2O3, and it exhibits notable stability under standard laboratory conditions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:
- Formation of the isoxazole ring through cyclization reactions.
- Bromination at the 6-position of the quinoline.
- Coupling reactions to introduce the phenyl and methoxyphenyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar quinoline derivatives. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Quinoline derivatives are known for their anticancer activities. In vitro studies suggest that compounds like this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The ability to target specific cancer cell lines makes it a candidate for further research in cancer therapeutics.
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it useful in treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Evaluation
A study conducted on related quinazolinone derivatives demonstrated significant antibacterial activity against several pathogens using the agar diffusion method. Compounds exhibited zones of inhibition comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Study 2: Cytotoxicity in Cancer Cells
In another investigation, quinoline derivatives were tested for cytotoxicity against melanoma cells. Results indicated that these compounds could selectively induce cell death in cancerous cells while sparing normal cells, highlighting their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Signal Transduction Modulation : They may interfere with signaling pathways that regulate inflammation and apoptosis.
Properties
IUPAC Name |
6-bromo-3-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O3/c1-30-18-10-7-15(8-11-18)22-14-21(28-31-22)24-23(16-5-3-2-4-6-16)19-13-17(26)9-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENSSSIQWVZJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














